Carboxylic Acid pKa: 2,6-Difluoro Substitution Lowers Acidity Relative to 2-Fluoro and 6-Fluoro Analogs
2,6-Difluoronicotinic acid exhibits a pKa of 2.823 , which is lower (more acidic) than the pKa of nicotinic acid (~4.85) due to the electron-withdrawing effects of the fluorine atoms. However, it is significantly less acidic than the mono-fluorinated isomers 2-fluoronicotinic acid (pKa 3.07) and 6-fluoronicotinic acid (pKa 3.41) . This difference in acidity impacts salt formation, solubility at physiological pH, and the compound's behavior in pH-dependent processes such as extraction and purification.
| Evidence Dimension | pKa (carboxylic acid group) |
|---|---|
| Target Compound Data | 2.823 |
| Comparator Or Baseline | Nicotinic acid: 4.85; 2-Fluoronicotinic acid: 3.07; 6-Fluoronicotinic acid: 3.41 |
| Quantified Difference | ΔpKa = +0.247 vs 2-F-NA; +0.587 vs 6-F-NA; -2.027 vs nicotinic acid |
| Conditions | Measured or predicted at 25°C |
Why This Matters
The distinct pKa of 2,6-difluoronicotinic acid directly affects its ionization state at physiological pH (7.4), influencing its solubility, permeability, and ability to form salts with basic counterions, which are critical factors in drug formulation and purification.
